molecular formula C22H19N3O2S3 B2701234 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1261013-12-0

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2701234
CAS No.: 1261013-12-0
M. Wt: 453.59
InChI Key: TULZKMMOJIRZBG-UHFFFAOYSA-N
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Description

The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a bicyclic heteroaromatic core. This core is substituted at position 2 with a sulfanyl-linked indole moiety (via a 2-oxoethyl bridge) and at position 3 with a thiophen-2-yl ethyl group.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S3/c26-19(24-10-7-15-4-1-2-6-18(15)24)14-30-22-23-17-9-13-29-20(17)21(27)25(22)11-8-16-5-3-12-28-16/h1-6,9,12-13H,7-8,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULZKMMOJIRZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3CCC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions

    Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Thienopyrimidine Core Formation: The thienopyrimidine core is formed by cyclization reactions involving thiourea and α-haloketones.

    Thiophene Group Introduction: The thiophene group is introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s indole moiety is known for its bioactivity, making it a candidate for drug development. It may exhibit antiviral, anticancer, and antimicrobial properties.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases.

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The thienopyrimidine core may interact with enzymes, inhibiting their function. The thiophene group contributes to the compound’s electronic properties, enhancing its ability to participate in redox reactions.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Key Thieno[3,2-d]pyrimidin-4-one Derivatives

Compound Name / ID Substituent at Position 2 Substituent at Position 3 Additional Features Molecular Formula Reference
Target Compound -S-CH2-C(=O)-N-(2,3-dihydro-1H-indol-1-yl) -CH2CH2-(thiophen-2-yl) Thieno[3,2-d]pyrimidin-4-one core C23H20N4O2S2
3-Ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one -SH -CH2CH3 Thiophen-2-yl at position 5 C13H11N3OS2
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one -S-CH2-(3,5-dimethylisoxazol-4-yl) -CH2CH=CH2 4-Methylphenyl at position 5 C23H22N4O2S2
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one -S-CH2-C(=O)-C6H4-Cl -C6H4-CH3 Partially saturated dihydrothieno ring C22H18ClN3O2S2
3-[(4-Fluorophenyl)methyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one -S-CH2-C(=O)-azepan-1-yl -CH2-C6H4-F Pyrido-thieno fused ring system C23H20FN5O2S

Key Observations:

Core Modifications: The target compound retains the thieno[3,2-d]pyrimidin-4-one core, while analogs like incorporate pyrido-thieno fused rings, altering planarity and electronic distribution.

Position 2 Substituents : The indole-linked sulfanyl group in the target compound contrasts with simpler substituents (e.g., -SH in or isoxazole derivatives in ). Indole’s aromaticity may enhance π-π stacking in protein binding pockets.

Position 3 Substituents : The thiophen-2-yl ethyl group distinguishes the target compound from analogs with alkyl (e.g., -CH2CH3 in ) or fluorophenyl groups (e.g., ). Thiophene’s electron-rich nature could influence redox properties or receptor affinity.

Biological Activity

The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C17H15N3O3SC_{17}H_{15}N_{3}O_{3}S, with a molecular weight of approximately 313.37 g/mol. The structure includes key functional groups such as thieno[3,2-d]pyrimidine and thiophene moieties, which are known to contribute to biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • Studies have shown that related compounds with similar structures demonstrate significant antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with DNA replication.
  • Antioxidant Activity :
    • Compounds featuring indole and thiophene structures have been reported to exhibit antioxidant effects, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells .
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may have cytotoxic effects on various cancer cell lines. The thieno[3,2-d]pyrimidine scaffold is known for its ability to inhibit certain kinases involved in cancer progression .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as urease and certain kinases, leading to disrupted cellular processes in target organisms .
  • DNA Interaction : Some studies suggest that the compound may intercalate into DNA or bind to specific sites, thereby inhibiting replication and transcription processes .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antibacterial Efficacy :
    • A study evaluated a series of thieno[3,2-d]pyrimidine derivatives against multi-drug resistant bacterial strains. Results indicated that these compounds had minimum inhibitory concentrations (MICs) ranging from 20 µM to 70 µM against S. aureus and E. coli, illustrating their potential as new antimicrobial agents .
  • Cytotoxicity Assessment :
    • In vitro assays conducted on cancer cell lines demonstrated that analogs of this compound inhibited cell proliferation at concentrations as low as 10 µM, suggesting a promising avenue for anticancer drug development .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
AntioxidantScavenges free radicals
CytotoxicityInhibits cancer cell proliferation

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